molecular formula C9H7BrN2 B1269545 4-Bromoisoquinolin-8-amine CAS No. 351458-46-3

4-Bromoisoquinolin-8-amine

Cat. No.: B1269545
CAS No.: 351458-46-3
M. Wt: 223.07 g/mol
InChI Key: BAQIJWFGYGKBRU-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-8-amine is an organic compound that belongs to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol

Scientific Research Applications

4-Bromoisoquinolin-8-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 4-Bromoisoquinolin-8-amine includes the following hazard statements: H301+H311+H331 . The precautionary statements are P261-P280-P301+P310-P311 . The signal word for this compound is “Danger” and it is represented by the GHS06 pictogram .

Relevant Papers

The relevant papers for this compound include research on the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides , and a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .

Mechanism of Action

Target of Action

The primary targets of 4-Bromoisoquinolin-8-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or substances.

Biochemical Analysis

Biochemical Properties

4-Bromoisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as palladium-catalyzed cyclization enzymes, which facilitate the formation of 4-bromoisoquinoline derivatives These interactions are crucial for the synthesis of biologically active compounds

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the concentration of biogenic amines in biological systems, which are critical for neurotransmission and cellular communication . The impact on gene expression and cellular metabolism suggests that this compound could play a role in regulating cellular homeostasis and response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to participate in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, thereby influencing cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular processes, although detailed temporal effects require further exploration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. It has been suggested that this compound may influence the synthesis of other biologically active compounds through its interactions with metabolic enzymes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns of this compound can influence its biological activity and effectiveness in modulating cellular processes . Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating biochemical pathways and cellular functions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-8-amine typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN). The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The bromination process is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, nitroisoquinolines, and reduced amine derivatives.

Comparison with Similar Compounds

4-Bromoisoquinolin-8-amine can be compared with other similar compounds, such as:

    4-Bromoisoquinoline: Lacks the amine group, making it less reactive in certain chemical reactions.

    4-Bromo-6-fluoroisoquinoline: Contains a fluorine atom, which can alter its chemical and biological properties.

    4-Bromo-8-methoxyisoquinoline: Contains a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-bromoisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQIJWFGYGKBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332699
Record name 4-bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351458-46-3
Record name 4-bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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